N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or acid chloride. One common method involves the use of 2-aminophenol and 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts or nanocatalysts can facilitate the reaction under milder conditions and shorter reaction times. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzoxazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Benzoxazole derivatives are used in the development of fluorescent probes and dyes due to their excellent photophysical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: A derivative with a naphthoxazole moiety, exhibiting different photophysical properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which enhances its stability and lipophilicity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the benzoxazole ring provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)15-9-5-13(6-10-15)19(27)25-16-11-7-14(8-12-16)20-26-17-3-1-2-4-18(17)28-20/h1-12H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTHVPMBPFBXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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